A Technical Guide to the Tetrapeptide H-Phe-Gly-Gly-Phe-OH: Synthesis, Characterization, and Applications
A Technical Guide to the Tetrapeptide H-Phe-Gly-Gly-Phe-OH: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of the tetrapeptide H-Phe-Gly-Gly-Phe-OH (Phenylalanyl-glycyl-glycyl-phenylalanine). It is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and similar peptide structures. Given that this specific sequence is not commonly cataloged, this document focuses on the foundational principles of its chemical synthesis, analytical characterization, and inferred applications based on its constituent amino acids.
Chemical Identity and Physicochemical Properties
The tetrapeptide H-Phe-Gly-Gly-Phe-OH is a sequence of four amino acids: Phenylalanine, Glycine, Glycine, and Phenylalanine. The "H-" at the N-terminus and "-OH" at the C-terminus signify a free amine group and a free carboxylic acid group, respectively.
A dedicated CAS (Chemical Abstracts Service) number for the H-Phe-Gly-Gly-Phe-OH sequence is not readily found in major chemical databases. This suggests that it is likely a custom or less-common peptide sequence. For reference, similar peptides like H-Phe-Gly-Phe-Gly-OH have the CAS number 59005-83-3, and the tripeptide H-Gly-Gly-Phe-OH is registered under CAS number 6234-26-0[1]. Researchers requiring this specific tetrapeptide would need to procure it through custom synthesis.
Predicted Physicochemical Characteristics
The properties of H-Phe-Gly-Gly-Phe-OH can be predicted based on its amino acid composition. These predictions are crucial for handling, solubilization, and experimental design.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C22H26N4O5 | Derived from the sum of its constituent amino acids (2x Phe, 2x Gly) minus 3x H2O for peptide bond formation. |
| Molecular Weight | ~426.47 g/mol | Based on the molecular formula. |
| Isoelectric Point (pI) | Weakly Acidic (~5.5 - 6.0) | The peptide has one free N-terminal amine group and one free C-terminal carboxyl group, with no ionizable side chains. The pKa of the terminal carboxyl is lower than the pKa of the terminal amino group, resulting in a slightly acidic pI. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | The two bulky, hydrophobic Phenylalanine residues will significantly decrease aqueous solubility. The flexible Glycine residues may offer some conformational freedom that could aid solvation. |
| Appearance | Expected to be a white to off-white lyophilized powder[2]. | This is the standard appearance for most purified synthetic peptides. |
Molecular Structure
The structure consists of a linear chain of four amino acids linked by three peptide bonds. The two Phenylalanine residues provide aromatic, hydrophobic side chains, while the two Glycine residues provide conformational flexibility.
Caption: Chemical structure of H-Phe-Gly-Gly-Phe-OH.
Synthesis and Purification Workflow
The most efficient and common method for synthesizing a tetrapeptide like H-Phe-Gly-Gly-Phe-OH is automated Solid-Phase Peptide Synthesis (SPPS).[3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is preferred for its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[3]
Principle of Fmoc-Based SPPS
SPPS involves building the peptide chain step-by-step while the C-terminal end is covalently attached to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts are washed away after each step. The synthesis cycle consists of two main repeating steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with a mild base (e.g., piperidine in DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt or HATU) and coupled to the newly exposed N-terminus of the resin-bound peptide.
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (typically containing Trifluoroacetic Acid - TFA).[4]
Experimental Protocol: Fmoc-SPPS of H-Phe-Gly-Gly-Phe-OH
This protocol outlines the manual synthesis on a Wang resin, which yields a C-terminal carboxylic acid.
-
Resin Preparation & First Amino Acid Loading:
-
Swell pre-loaded Fmoc-Phe-Wang resin (100-200 mesh) in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel. The choice of Wang resin ensures the final product will have a free carboxylic acid (-OH) C-terminus.[5]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in DMF.
-
Add a base, such as Diisopropylethylamine (DIEA) (6-8 equivalents), to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A Kaiser test can be performed to confirm complete coupling (a negative result indicates a free primary amine is no longer present).
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycles:
-
Repeat Step 2 (Fmoc Deprotection).
-
Repeat Step 3 for the next amino acid (Fmoc-Gly-OH).
-
Repeat Step 2 (Fmoc Deprotection).
-
Repeat Step 3 for the final amino acid (Fmoc-Phe-OH).
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions.[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and dissolved protecting group fragments.
-
Air-dry the crude peptide pellet, then dissolve it in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize (freeze-dry).[3]
-
The final purification is achieved via preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Synthesis and Purification Workflow Diagram
Caption: Standard workflow for SPPS and purification.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide. The two cornerstone techniques for this are HPLC and Mass Spectrometry (MS).[6][7]
Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing peptide purity.[8]
-
Principle: The peptide sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase gradient, typically from a weak aqueous solvent (e.g., water with 0.1% TFA) to a strong organic solvent (e.g., acetonitrile with 0.1% TFA), is used to elute the compounds. Peptides are separated based on their hydrophobicity; more hydrophobic peptides (like H-Phe-Gly-Gly-Phe-OH) are retained longer on the column. Purity is determined by the area percentage of the main peak relative to all peaks detected (usually at 214-220 nm, where the peptide bond absorbs UV light).
-
Expected Result: A successful synthesis and purification will yield a single major peak with a purity of ≥95% or ≥98%, depending on the application's requirements.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[7]
-
Principle: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. For ESI-MS, peptides often acquire multiple charges (protons), resulting in a series of peaks (e.g., [M+H]⁺, [M+2H]²⁺). The molecular weight (M) can be calculated from this series.
-
Expected Result: The observed molecular weight should match the theoretical molecular weight (approx. 426.47 Da). For example, in ESI-MS, one might expect to see a primary ion at m/z 427.48 for the [M+H]⁺ species.
Analytical Workflow Diagram
Caption: Workflow for analytical quality control.
Potential Applications and Research Context
While specific research on H-Phe-Gly-Gly-Phe-OH is not widely published, its structure suggests several areas of potential application, primarily driven by the properties of its constituent amino acids.
-
Biochemical and Enzymatic Studies: Peptides containing Phenylalanine and Glycine are used as building blocks for more complex structures and to study protein-protein interactions and enzyme activity.[9] The Phe-Gly motif can be a substrate for certain proteases, making this peptide a potential tool for enzyme kinetic assays.
-
Biomaterial Science: Phenylalanine-containing peptides are known for their ability to self-assemble into nanostructures like hydrogels, nanotubes, and fibers.[10] The alternating hydrophobic (Phe) and flexible (Gly) residues in H-Phe-Gly-Gly-Phe-OH could facilitate self-assembly into ordered structures, making it a candidate for research in drug delivery, tissue engineering, and nanotechnology.
-
Drug Discovery and Development: Short peptides serve as scaffolds or models in drug design.[9] The inclusion of two aromatic Phenylalanine residues could be leveraged to study or mimic interactions with hydrophobic pockets in protein targets. Glycine residues often confer flexibility, which can be crucial for a peptide's ability to adopt the correct conformation for binding.[11][12]
Supplier Information for Custom Synthesis
As H-Phe-Gly-Gly-Phe-OH is not a stock chemical, it must be acquired via custom peptide synthesis services. Researchers should look for suppliers with a strong track record in peptide chemistry, offering comprehensive quality control data (HPLC and MS) with their products.
| Supplier Category | Examples (Non-Exhaustive) | Services Offered |
| Major Chemical & Life Science Companies | Thermo Fisher Scientific, MilliporeSigma (Merck), Bachem | High-quality, well-documented custom peptide synthesis for research and GMP applications. |
| Specialized Peptide Synthesis Companies | GenScript, Peptide Sciences, CPC Scientific | Focus specifically on peptide synthesis, often with a wide range of modifications, purity levels, and scales available. |
| Biotechnology & Reagent Suppliers | Santa Cruz Biotechnology, Bio-Rad | Offer custom synthesis as part of a broader portfolio of life science reagents. |
When requesting a quote, specify the sequence (H-Phe-Gly-Gly-Phe-OH), required amount (mg to g), desired purity level (e.g., >95% or >98%), and the required analytical data (HPLC and MS spectra).
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
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PubChem. (n.d.). H-Gly-Phe-Gly-Gly-Phe-OH. Retrieved February 22, 2026, from [Link]
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Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 22, 2026, from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Glycine-alanyl-l-phenylalanine. Retrieved February 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). H-Phe-Gly-Gly-Phe-Thr-Gly-OH. Retrieved February 22, 2026, from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Hansen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Glycyl-phenylalanyl-glycine. Retrieved February 22, 2026, from [Link]
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Vrije Universiteit Brussel. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Retrieved February 22, 2026, from [Link]
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ResearchGate. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Retrieved February 22, 2026, from [Link]
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Wang, G. (2022). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides. International Journal of Molecular Sciences, 23(21), 12948. [Link]
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Isaksson, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 703-718. [Link]
-
Handford, B. O., et al. (1965). Amino Acids and Peptides. XIV. Synthesis of a Tetrapeptide Sequence (A5-A8) of Glucagon. Canadian Journal of Chemistry, 43(1), 10-14. [Link]
-
Chen, Y.-F., et al. (2023). Glycine-rich peptides from fermented Chenopodium formosanum sprout as an antioxidant to modulate the oxidative stress. Antioxidants, 12(7), 1435. [Link]
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